molecular formula C7H14O4S B6274818 4-methanesulfonyl-3,3-dimethylbutanoic acid CAS No. 2151219-02-0

4-methanesulfonyl-3,3-dimethylbutanoic acid

Cat. No. B6274818
CAS RN: 2151219-02-0
M. Wt: 194.2
InChI Key:
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Description

4-Methanesulfonyl-3,3-dimethylbutanoic acid, also known as MSDMBA, is a commonly used organic compound in a variety of scientific research applications. It is a white solid in its pure form, and is a derivative of carboxylic acid. It has a molecular formula of C7H14O4S and a molecular weight of 206.25 g/mol. MSDMBA is a highly versatile compound and has been used in a variety of laboratory experiments. It is a popular choice for scientists due to its wide range of applications and its relatively low cost.

Mechanism of Action

The mechanism of action of 4-methanesulfonyl-3,3-dimethylbutanoic acid is not fully understood. However, it is believed that it is able to interact with certain proteins, enzymes, and other molecules in order to produce specific effects. For example, it is believed to be able to interact with certain enzymes in order to inhibit their activity. Additionally, it is believed that 4-methanesulfonyl-3,3-dimethylbutanoic acid can interact with certain proteins in order to alter their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-methanesulfonyl-3,3-dimethylbutanoic acid are not fully understood. However, it is believed to have anti-inflammatory and anticonvulsant properties. Additionally, it is believed to be able to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

Advantages and Limitations for Lab Experiments

4-methanesulfonyl-3,3-dimethylbutanoic acid has several advantages and limitations for laboratory experiments. One of the main advantages of using 4-methanesulfonyl-3,3-dimethylbutanoic acid is its relatively low cost. Additionally, it is a highly versatile compound and can be used in a variety of laboratory experiments. However, one of the main limitations of using 4-methanesulfonyl-3,3-dimethylbutanoic acid is its instability. It is highly reactive and can easily decompose in the presence of heat or light. Additionally, it is not water soluble, making it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-methanesulfonyl-3,3-dimethylbutanoic acid. One potential direction is to further explore its anti-inflammatory and anticonvulsant properties. Additionally, further research could be conducted on its mechanism of action and its interactions with proteins, enzymes, and other molecules. Additionally, further research could be conducted on its stability, solubility, and other physical properties. Furthermore, research could be conducted on its potential applications in other areas, such as in the synthesis of pharmaceuticals and other organic compounds.

Synthesis Methods

4-methanesulfonyl-3,3-dimethylbutanoic acid can be synthesized in a variety of ways. One of the most common synthesis methods is through the reaction of 4-methanesulfonyl-3-methyl-2-butanol with acetic anhydride. This reaction produces 4-methanesulfonyl-3,3-dimethylbutanoic acid and acetic acid as products. Another common synthesis method is through the reaction of 4-methanesulfonyl-3-methyl-2-butanol with dimethyl malonate. This reaction produces 4-methanesulfonyl-3,3-dimethylbutanoic acid and dimethyl malonate as products.

Scientific Research Applications

4-methanesulfonyl-3,3-dimethylbutanoic acid has a wide range of scientific research applications. It is commonly used in the synthesis of various organic compounds, including polymers and other polyfunctional compounds. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and anticonvulsants. 4-methanesulfonyl-3,3-dimethylbutanoic acid can also be used as an intermediate in the synthesis of other compounds, such as 4-methanesulfonyl-3-methyl-2-butanol and 4-methanesulfonyl-3-methyl-2-butanone.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-methanesulfonyl-3,3-dimethylbutanoic acid can be achieved through a multi-step process involving the protection of a carboxylic acid group, alkylation, and deprotection.", "Starting Materials": [ "3,3-dimethylbutanoic acid", "methanesulfonyl chloride", "sodium hydroxide", "diethyl ether", "sodium bicarbonate", "magnesium", "iodomethane", "tetrahydrofuran", "hydrochloric acid", "sodium hydroxide solution" ], "Reaction": [ "Step 1: Protection of carboxylic acid group by reacting 3,3-dimethylbutanoic acid with methanesulfonyl chloride in the presence of sodium hydroxide and diethyl ether to form 4-methanesulfonyl-3,3-dimethylbutanoic acid", "Step 2: Alkylation of protected carboxylic acid group by reacting the protected acid with magnesium in the presence of iodomethane and tetrahydrofuran to form the corresponding alkylated product", "Step 3: Deprotection of the protected carboxylic acid group by reacting the alkylated product with hydrochloric acid and sodium bicarbonate to remove the methanesulfonyl group and regenerate the carboxylic acid group, resulting in the formation of 4-methanesulfonyl-3,3-dimethylbutanoic acid" ] }

CAS RN

2151219-02-0

Molecular Formula

C7H14O4S

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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